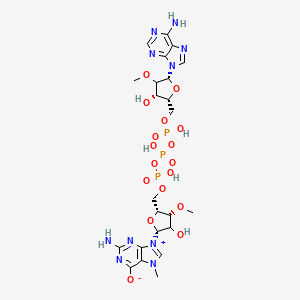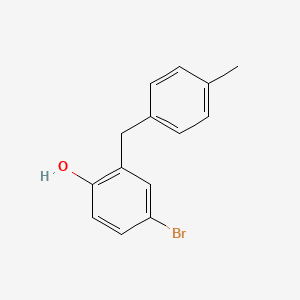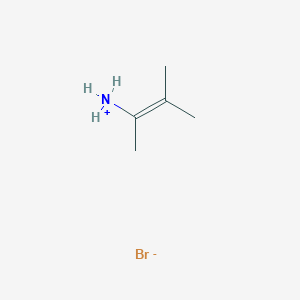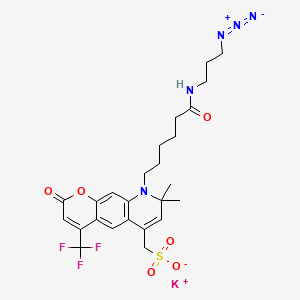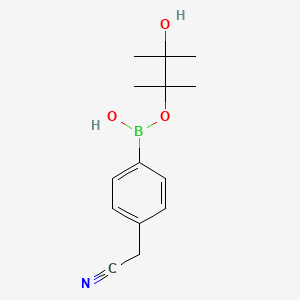
Phenylacetonitrile-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyanomethyl)benzeneboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility, making it a valuable building block in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethyl)benzeneboronic acid pinacol ester typically involves the reaction of 4-(Cyanomethyl)benzeneboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
In an industrial setting, the production of 4-(Cyanomethyl)benzeneboronic acid pinacol ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-(Cyanomethyl)benzeneboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: 4-(Cyanomethyl)benzeneboronic acid
Reduction: 4-(Aminomethyl)benzeneboronic acid pinacol ester
Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction
科学研究应用
4-(Cyanomethyl)benzeneboronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its stability and reactivity.
作用机制
The mechanism of action of 4-(Cyanomethyl)benzeneboronic acid pinacol ester primarily involves its ability to form stable boronate esters with diols and other nucleophiles. This property is exploited in various chemical reactions, such as Suzuki-Miyaura coupling, where the boronic ester undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The nitrile group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity.
相似化合物的比较
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the nitrile group, making it less versatile in certain reactions.
4-(Cyanomethyl)phenylboronic acid pinacol ester: Very similar in structure but may have different reactivity due to slight variations in the molecular framework.
Uniqueness
4-(Cyanomethyl)benzeneboronic acid pinacol ester is unique due to the presence of both the boronic ester and nitrile functional groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these functional groups.
属性
分子式 |
C14H20BNO3 |
|---|---|
分子量 |
261.13 g/mol |
IUPAC 名称 |
[4-(cyanomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C14H20BNO3/c1-13(2,17)14(3,4)19-15(18)12-7-5-11(6-8-12)9-10-16/h5-8,17-18H,9H2,1-4H3 |
InChI 键 |
FGNINCLMLTWNKU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CC#N)(O)OC(C)(C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


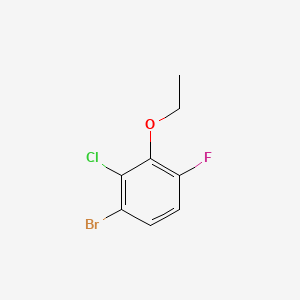
![(Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone](/img/structure/B14764792.png)
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate](/img/structure/B14764802.png)
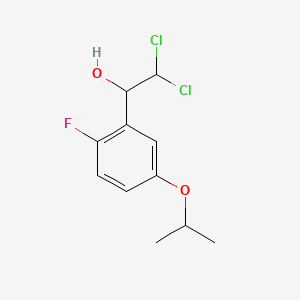
![acetic acid;(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B14764830.png)

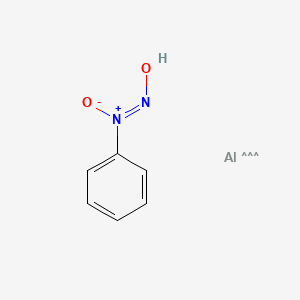
![4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14764841.png)
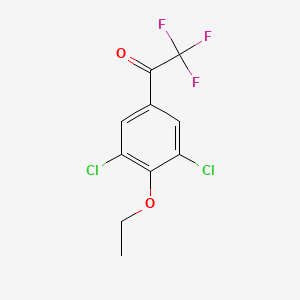
![(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol](/img/structure/B14764847.png)
